(2-tert-butyl-1H-imidazol-4-yl)methanamine
CAS No.: 1340321-39-2
Cat. No.: VC4637000
Molecular Formula: C8H15N3
Molecular Weight: 153.229
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1340321-39-2 |
|---|---|
| Molecular Formula | C8H15N3 |
| Molecular Weight | 153.229 |
| IUPAC Name | (2-tert-butyl-1H-imidazol-5-yl)methanamine |
| Standard InChI | InChI=1S/C8H15N3/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4,9H2,1-3H3,(H,10,11) |
| Standard InChI Key | VCIZQOHOIPAJLR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NC=C(N1)CN |
Introduction
Chemical Identity and Structural Features
The compound belongs to the imidazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Key structural attributes include:
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Molecular formula: C₈H₁₅N₃
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Molecular weight: 153.23 g/mol
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IUPAC name: (2-tert-Butyl-1H-imidazol-4-yl)methanamine
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SMILES: CC(C)(C)C1=NC=C(N1)CN
The tert-butyl group at the 2-position enhances steric bulk and lipophilicity, while the methanamine substituent at the 4-position introduces a primary amine capable of forming hydrogen bonds or salt bridges .
Synthesis and Characterization
Synthetic Routes
While direct synthetic protocols for (2-tert-butyl-1H-imidazol-4-yl)methanamine are scarce, analogous methods for related imidazoles suggest feasible pathways:
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Cyclocondensation: Reacting 3,4-diaminobenzoic acid derivatives with tert-butyl-containing reagents under basic conditions .
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Functional Group Interconversion: Modifying pre-synthesized imidazole cores via reductive amination or nucleophilic substitution .
A representative approach for a related compound, 4-tert-butyl-1H-imidazole, involves cesium carbonate-mediated alkylation in acetonitrile . Adapting this method could yield the target molecule by introducing the methanamine group post-cyclization.
Analytical Data
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1H-NMR: Expected signals include a singlet for the tert-butyl group (δ ~1.15 ppm), imidazole ring protons (δ ~6.4–7.2 ppm), and methanamine protons (δ ~2.5–3.5 ppm) .
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MS: A molecular ion peak at m/z 153.23 [M+H]⁺ confirms the molecular weight .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| LogP | ~2.8 (predicted) | |
| Solubility | Low aqueous solubility | |
| pKa (amine) | ~10.5 (estimated) | – |
| Thermal Stability | Stable at 4°C (storage) |
| Parameter | Details | Source |
|---|---|---|
| Hazard Statements | H302, H315, H318, H335 | |
| Precautionary Measures | Use PPE, avoid inhalation | |
| Storage | 4°C, desiccated |
The compound poses moderate toxicity risks, including skin irritation and respiratory sensitization. Proper handling under fume hoods is advised .
Future Research Directions
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Synthetic Optimization: Develop scalable routes with higher yields (e.g., flow chemistry).
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Target Identification: Screen against parasitic β-tubulin, IDE, or antimicrobial targets.
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Formulation Studies: Address solubility limitations via prodrug design or nanoencapsulation.
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